(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a phenoxy group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chlorination and Fluorination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Scientific Research Applications
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Research: Utilized in the development of new synthetic methodologies and reaction mechanisms.
Industrial Applications: Potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the tert-butoxycarbonyl group can influence the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid:
Uniqueness
The presence of both chlorine and fluorine atoms in (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylic acid makes it unique compared to similar compounds
Properties
IUPAC Name |
(2S,4S)-4-(2-chloro-4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(18)6-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNUIKGLJLSHPH-JQWIXIFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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